8-Fluoro-4-methoxyquinoline
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Overview
Description
8-Fluoro-4-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 8-Fluoro-4-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminobenzyl alcohol with fluorinated reagents can yield the desired compound . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
8-Fluoro-4-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully reduced quinoline derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-4-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-methoxyquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their ability to inhibit bacterial DNA synthesis .
Comparison with Similar Compounds
8-Fluoro-4-methoxyquinoline can be compared to other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other fluorinated quinolines.
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-4-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |
InChI Key |
KVNFUBZCWSMVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)F |
Origin of Product |
United States |
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